molecular formula C18H12Na3O9PS3 B1312271 Sodium 3,3',3''-phosphinetriyltribenzenesulfonate CAS No. 63995-70-0

Sodium 3,3',3''-phosphinetriyltribenzenesulfonate

Cat. No. B1312271
CAS RN: 63995-70-0
M. Wt: 568.4 g/mol
InChI Key: MYAJTCUQMQREFZ-UHFFFAOYSA-K
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Description

Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate, also known as TPPTS, is a water-soluble phosphine . It is useful for the preparation of water-soluble organometal catalysts, which finds application in the hydroformylation of propene .


Molecular Structure Analysis

The compound has the formula P(C6H4SO3Na)3 . This white solid is an unusual example of a water-soluble phosphine .


Chemical Reactions Analysis

Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate is useful for the preparation of water-soluble organometal catalysts, which finds application in the hydroformylation of propene .


Physical And Chemical Properties Analysis

Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate is a white microcrystalline solid . It is soluble in water . The molecular weight is 568.4 g/mol.

Scientific Research Applications

Catalytic Applications

Sodium 3,3',3''-phosphinetriyltribenzenesulfonate has been utilized in the field of catalysis. For example, it's used in the synthesis of novel allyl palladium complexes with potential applications in Suzuki-Miyaura coupling reactions in water. These reactions are vital in organic synthesis, particularly in the pharmaceutical industry for creating complex molecules. This specific compound demonstrates remarkable stability and catalytic activity in water, making it a valuable catalyst in such reactions (Scattolin et al., 2018).

Environmental Decontamination

Another significant application is in environmental decontamination processes. Sodium 3,3',3''-phosphinetriyltribenzenesulfonate has been used for the removal of pollutants like sodium dodecylbenzenesulfonate from environments, especially in the context of nuclear decontamination. The effectiveness of such compounds in adsorbing and removing hazardous materials from environments showcases their potential in environmental cleanup and management (Kim et al., 2019).

Structural and Material Science

In the realm of material science, sodium 3,3',3''-phosphinetriyltribenzenesulfonate is involved in the synthesis and study of complex crystal structures with potential applications in various fields. The structural characterization of these crystals can lead to the development of new materials with unique properties for industrial applications (Yuan-tao, 2010).

Luminescent Materials

Research has also explored the use of sodium 3,3',3''-phosphinetriyltribenzenesulfonate in the synthesis of luminescent materials. Such materials have applications in lighting, display technologies, and potentially in medical imaging. The development of luminescent materials with specific properties can lead to advancements in these areas (Yang et al., 2008).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, H335 . Precautionary statements include P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313 .

Future Directions

Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate and its complexes with transition metals like Rh, Ru, and Pd are used in water-organic two-phase catalytic systems . After the reaction, the catalyst and products automatically separate into water-organic two phases, which is beneficial for the recycling of the catalyst and the separation and recovery of precious metals . This suggests potential future directions in the field of sustainable chemistry.

properties

IUPAC Name

trisodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O9PS3.3Na/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAJTCUQMQREFZ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Na3O9PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213972
Record name Tris(3-sulfophenyl)phosphine trisodium salt
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Molecular Weight

568.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless crystals; [Alfa Aesar MSDS]
Record name Trisodium 3,3',3"-phosphinetriyltris(benzene-1-sulphonate)
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Product Name

Sodium 3,3',3''-phosphinetriyltribenzenesulfonate

CAS RN

63995-70-0
Record name TPPTS
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Record name Tris(3-sulfophenyl)phosphine trisodium salt
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Record name Trisodium 3,3',3''-phosphinetriyltris(benzene-1-sulphonate)
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Record name TPPTS
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Synthesis routes and methods

Procedure details

TPPDS: Bis(3-sulfonatophenyl)phenylphosphine, disodium salt
Name
Bis(3-sulfonatophenyl)phenylphosphine
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
T Scattolin, L Canovese, F Visentin… - Applied …, 2018 - Wiley Online Library
We have synthesized and fully characterized some novel allyl palladium complexes stabilized by mixed spectator ligands, namely the water soluble sodium 3,3′,3″‐…
Number of citations: 40 onlinelibrary.wiley.com
H Valdés, D Canseco-González… - Journal of …, 2018 - Elsevier
N-heterocyclic carbene (NHC) complexes derived from xanthines have attracted much attention. Xanthines comprise a wide range of compounds, among which the best known are …
Number of citations: 57 www.sciencedirect.com
X Li, H Yang, Y Teng, Y Wang, D Yin, Y Tian - Chinese Chemical Letters, 2022 - Elsevier
Herein we presented a general strategy for in situ assembly of intramolecular charge-transfer (ICT)-based light-up fluorophores via bioorthogonal Suzuki-Miyaura cross-coupling …
Number of citations: 6 www.sciencedirect.com
A Godin, I Göttker-Schnetmann, S Mecking - Macromolecules, 2016 - ACS Publications
High molecular weight linear polyethylene, in the form of 7 nm thin single-lamella nanocrystals with a diameter of up to 200 nm, is generated via aqueous catalytic polymerization using …
Number of citations: 22 pubs.acs.org
A Godin, S Mecking - Macromolecules, 2016 - ACS Publications
Multiphase polyolefin particles consisting of polyethylenes with different microstructures were synthesized using [κ 2 -(N,O)Ni(II)Me(L)] catalyst precursors via a two-step dispersion-…
Number of citations: 9 pubs.acs.org
GJ Morriello, MP Dwyer, Y Chen, AT Ginetti… - Bioorganic & Medicinal …, 2021 - Elsevier
A focused SAR study was conducted on a series of N1-substituted pyrazolopyrimidinone PDE2 inhibitors to reveal compounds with excellent potency and selectivity. The series was …
Number of citations: 1 www.sciencedirect.com
F Scalambra, P Lorenzo-Luis, I de los Rios… - Coordination Chemistry …, 2021 - Elsevier
The C–C coupling is the best strategy to obtain new organic molecules and building blocks from economical and abundant small molecules. Traditionally these reactions are …
Number of citations: 12 www.sciencedirect.com
CGS Lima, FP Pauli, VG Madriaga… - European Journal of …, 2022 - Wiley Online Library
Reactions that promote the formation of carbon–carbon bonds are of great importance in organic synthesis, since they transform available, relatively inexpensive, and small organic …
A Godin - 2017 - d-nb.info
Aqueous polymer dispersions are widely applied as paints or adhesives being an environmentally friendly alternative to products which contain organic solvents. Such dispersions are …
Number of citations: 0 d-nb.info
JW Johannes, C Chuaqui, S Cowen… - Bioorganic & Medicinal …, 2014 - Elsevier
The discovery and optimization of a series of 6-aryl-azabenzimidazole inhibitors of TBK1 and IKK-ε is described. Various internal azabenzimidazole leads and reported TBK1/IKK-ε …
Number of citations: 18 www.sciencedirect.com

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